14-Hydroxyisocaryophyllene
Description
Properties
CAS No. |
79768-25-5 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.356 |
IUPAC Name |
[(1R,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/t13-,14-/m1/s1 |
InChI Key |
MGIQTXDHQJGPEZ-ZIAGYGMSSA-N |
SMILES |
CC1(CC2C1CCC(=CCCC2=C)CO)C |
Synonyms |
14-Hydroxy-cis-caryophyllene; [1R-(1R*,4E,9S*)]-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol; (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol; |
Origin of Product |
United States |
Natural Occurrence and Chemo Taxonomic Distribution of 14 Hydroxyisocaryophyllene
Identification in Plant Genera and Species
14-Hydroxyisocaryophyllene is a characteristic, albeit typically minor, constituent of the essential oils derived from the buds of several species within the genus Betula (birch). researchgate.netrjpharmacognosy.ir A key study investigating the essential oils of five birch species growing in Turkey identified this compound across all of them, though in varying amounts. The analysis by gas chromatography-mass spectrometry (GC-MS) revealed its presence in Betula pendula, Betula browicziana, Betula litwinowii, Betula medwediewii, and Betula recurvata. researchgate.net
In these species, this compound is consistently found alongside its more abundant isomer, 14-hydroxy-β-caryophyllene. researchgate.netrjpharmacognosy.ir For instance, in the essential oil from the buds of B. pendula, the relative percentage of this compound was found to be 1.2%, while its isomer constituted 25.3% of the oil. researchgate.net Similarly, its presence has been confirmed in other studies on B. pendula and B. litwinowii vegetative buds. nih.govcyberleninka.ru The consistent, yet quantitatively variable, presence of this compound highlights the subtle differences in the secondary metabolite profiles of closely related birch species.
Table 1: Relative Percentage of this compound and Related Sesquiterpenoids in the Bud Essential Oils of Five Betula Species
| Compound | B. pendula (%) | B. browicziana (%) | B. medwediewii (%) | B. recurvata (%) | B. litwinowii (%) |
| β-Caryophyllene | 3.9 | 4.9 | 1.2 | 3.2 | 1.3 |
| 14-Hydroxy-β-caryophyllene | 25.3 | 28.2 | 20.5 | 37.5 | 21.9 |
| This compound | 1.2 | 1.0 | 0.8 | <0.01 | 0.6 |
| β-Betulenal | 4.0 | 5.2 | 2.7 | 2.0 | 3.3 |
| 14-Acetoxy-β-caryophyllene | 0.8 | 0.8 | 0.1 | 0.5 | 0.2 |
Data sourced from Demirci et al. (2000). researchgate.net
The genus Piper, known for its rich and diverse phytochemistry, has also been identified as a source of this compound. researchgate.netresearchgate.netnih.gov Specifically, a comprehensive review of the chemical composition of Piper longum (long pepper) fruit essential oil reported the presence of this compound at a concentration of 1.9%. researchgate.netresearchgate.net The essential oils of Piper species are complex mixtures, often dominated by monoterpenes, sesquiterpenes, and phenylpropanoids, which contribute to their characteristic aroma and biological activities. nih.govmdpi.com The detection of this compound in this genus, which is taxonomically distant from Betula, indicates a scattered distribution of the biosynthetic pathways leading to this compound across the plant kingdom.
Beyond the Betulaceae and Piperaceae families, caryophyllane-type sesquiterpenoids are found in other plant groups. Notably, 14-hydroxy-β-caryophyllene, the isomer of this compound, has been reported in Pterocaulon serrulatum. rjpharmacognosy.irnih.gov Databases also list Pterocaulon serrulatum as a source of this compound itself. However, literature searches did not confirm the presence of this compound in Pastinaca umbrosa; studies on this species have primarily focused on the isolation of coumarins and furanocoumarins. researchgate.net
Biosynthetic Co-occurrence with Related Sesquiterpenoids
This compound does not occur in isolation. Its presence is biosynthetically linked to a suite of related caryophyllane-type sesquiterpenoids. All sesquiterpenes are derived from the C15 precursor farnesyl pyrophosphate (FPP). The cyclization of FPP leads to various sesquiterpene skeletons, including the bicyclic structure of β-caryophyllene.
β-Caryophyllene is the direct precursor to the family of oxidized derivatives to which this compound belongs. rjpharmacognosy.ir It frequently co-occurs with:
14-Hydroxy-β-caryophyllene : Its structural isomer, often present in much higher concentrations in Betula species. researchgate.net To avoid confusion in nomenclature, it has been proposed that 14-hydroxy-β-caryophyllene is synonymous with α-betulenol, while this compound is synonymous with β-betulenol.
β-Betulenal : The corresponding aldehyde, which can be formed by the oxidation of this compound. rjpharmacognosy.ir
14-Acetoxyisocaryophyllene : The acetate (B1210297) ester of this compound, formed through acetylation.
14-Acetoxy-β-caryophyllene : The acetate ester of its isomer, which is also found naturally in Betula bud oils.
The co-occurrence of these compounds provides a snapshot of the active biosynthetic and metabolic pathways within the plant tissue. The relative ratios of the precursor (β-caryophyllene) to its various oxidized and esterified products can vary significantly between species, reflecting differences in enzymatic activity. researchgate.net
Ecological Roles and Evolutionary Implications of this compound Production
While the specific ecological role of this compound has not been extensively studied in isolation, the functions of the essential oils in which it is found, and the known activities of related sesquiterpenoids, provide strong indications. Sesquiterpenoids in plants are widely recognized as defensive compounds. Essential oils from Betula and Piper species, which contain these compounds, have demonstrated antimicrobial and antifungal properties. researchgate.netnih.gov
Indeed, this compound and its co-occurring derivatives have been evaluated for antimicrobial activity. researchgate.net This suggests a role in protecting the plant, particularly the vulnerable buds, from pathogenic fungi and bacteria. The broader class of aromadendrene-type sesquiterpenoids, which share structural similarities, exhibit a wide range of biological activities including anti-inflammatory, insecticidal, and cytotoxic properties.
From an evolutionary perspective, the ability to produce a diverse array of sesquiterpenoid derivatives like this compound is likely an adaptive trait. This chemical diversity enhances the plant's defensive capabilities against a spectrum of herbivores and pathogens, representing a key component of the plant's strategy for survival and reproductive success.
Chemosystematic Marker Potential of this compound in Plant Taxonomy
Chemosystematics, or chemotaxonomy, utilizes the chemical constituents of organisms to understand their systematic and evolutionary relationships. The distribution and concentration of secondary metabolites, such as sesquiterpenoids, can serve as valuable taxonomic markers.
The case of this compound in Betula is a clear example of this potential. While it is present in all five Turkish species studied by Demirci et al., its concentration, particularly in relation to its isomer and other derivatives, shows a distinct pattern for each species (see Table 1). researchgate.net For example, the essential oil of B. recurvata is distinguished by having a very high amount of 14-hydroxy-β-caryophyllene (37.5%) but only trace levels (<0.01%) of this compound. researchgate.net In contrast, B. pendula maintains a ratio of roughly 20:1 between the two isomers. Such quantitative phytochemical data can provide a chemical fingerprint to supplement morphological data in differentiating closely related and morphologically similar species. This principle also applies to the genus Piper, where variations in essential oil profiles are used to define distinct chemotypes within a single species, which can have ecological and evolutionary significance. mdpi.com
Isolation, Purification, and Advanced Structural Elucidation of 14 Hydroxyisocaryophyllene
Extraction and Isolation Methodologies from Natural Sources
The initial step in obtaining 14-hydroxyisocaryophyllene involves its extraction from plant materials, often as part of an essential oil. The choice of method is critical as it can influence the yield and composition of the extracted compounds.
Distillation is a primary method for extracting volatile compounds like this compound from plant sources. nowgonggirlscollege.co.in
Hydrodistillation is a common technique where plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. semanticscholar.org This method is effective but must be used cautiously as some compounds can decompose or hydrolyze at high temperatures. nowgonggirlscollege.co.in
Microdistillation is a variation suitable for smaller quantities of plant material. semanticscholar.org
Simultaneous Distillation-Extraction (SDE) , using an apparatus like a Likens-Nickerson, is employed for limited plant material. semanticscholar.org This method combines distillation and solvent extraction into a single process. semanticscholar.org
For sesquiterpenoids, which are less volatile than monoterpenoids, fractional distillation under reduced pressure can be used to separate them from the initial essential oil mixture. nowgonggirlscollege.co.in
Following initial extraction, chromatographic techniques are essential for purifying this compound from the complex essential oil. nowgonggirlscollege.co.insemanticscholar.org
Medium Pressure Liquid Chromatography (MPLC) has been successfully used to isolate 14-hydroxy-β-caryophyllene, a related compound, from Betula species essential oils. semanticscholar.orgthieme-connect.comthieme-connect.de This technique is also applicable to the separation of this compound. semanticscholar.org
Column Chromatography on silica (B1680970) gel is a standard method for separating components of essential oils. mtu.edunih.gov By using a gradient elution system, for instance with petroleum benzine and increasing concentrations of a more polar solvent, different fractions can be collected. spbftu.ru
Thin Layer Chromatography (TLC) is primarily used for the analytical visualization of compounds in extracts and fractions, helping to monitor the progress of separation. mtu.edu
Solvent extraction is a fundamental technique used at various stages of isolation and purification.
Extraction from Plant Material : For heat-sensitive compounds, direct extraction with volatile solvents like light petroleum at moderate temperatures (e.g., 50°C) is an alternative to distillation. nowgonggirlscollege.co.inarsdcollege.ac.in The solvent is then removed under reduced pressure. arsdcollege.ac.in The choice of solvent is crucial, as polarity affects the types and amounts of compounds extracted. mdpi.com Polar solvents like methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are effective for extracting polyphenols and other polar compounds. mdpi.com
Extraction from Distillates : After steam distillation, the essential oils in the aqueous distillate are typically extracted using a pure organic volatile solvent such as light petroleum. nowgonggirlscollege.co.in
Advanced Spectroscopic and Spectrometric Characterization for Structure Confirmation
Once isolated, the precise structure of this compound is confirmed using advanced spectroscopic and spectrometric methods.
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. youtube.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. semanticscholar.orgthieme-connect.comrsc.org
1D NMR : ¹H NMR and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. rsc.org For example, in a related compound, ¹H NMR showed signals for three methyl groups. spbftu.ru
2D NMR : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. rsc.org For instance, the HMBC spectrum can show correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the carbon skeleton. rsc.org NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which helps in determining the relative stereochemistry. spbftu.rursc.org
Conformational analysis using NMR has been particularly important for related caryophyllene (B1175711) derivatives. For example, 14-hydroxy-β-caryophyllene was found to exist as two major conformers at room temperature, which was observed as a doubling of signals in the ¹H and ¹³C NMR spectra. thieme-connect.com
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. ulethbridge.camsu.edu
Electron Impact Mass Spectrometry (EI-MS) is a common technique used for the analysis of sesquiterpenoids. thieme-connect.com The EI-MS of this compound shows a molecular ion peak [M]⁺ at m/z 220, consistent with the molecular formula C₁₅H₂₄O. thieme-connect.comresearchgate.net The fragmentation pattern is also characteristic, with significant peaks observed at m/z values of 205, 189, 159, 133, 105, and 91, among others. thieme-connect.comresearchgate.net This fragmentation provides structural clues; for example, molecules with long alkyl chains often show fragmentation with losses of 14 mass units (CH₂ groups). libretexts.org
Table of Spectroscopic Data for this compound:
| Technique | Observed Data |
|---|
| EI-MS (m/z, rel. int.) | 220 [M]⁺ (2), 205 (8), 189 (24), 159 (20), 145 (15), 133 (52), 119 (27), 105 (59), 91 (100), 79 (72), 69 (57), 55 (36), 41 (86) thieme-connect.com |
Infrared (IR) and Ultraviolet (UV) Spectroscopy
Infrared (IR) and Ultraviolet (UV) spectroscopy are crucial analytical techniques used in the structural elucidation of organic compounds, providing valuable information about functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. acs.orgresearchgate.net Different types of bonds and functional groups absorb at characteristic frequencies, making the IR spectrum a molecular "fingerprint". acs.org For this compound, the IR spectrum reveals key absorptions that confirm its structural features.
The presence of a hydroxyl (-OH) group is typically indicated by a strong, broad band in the region of 3200-3600 cm⁻¹. While a specific broad OH stretching band is not explicitly detailed in the provided data for this compound itself, analysis of the closely related 14-hydroxy-β-caryophyllene shows a characteristic hydroxy stretch at 3651 cm⁻¹. thieme-connect.com The spectrum of this compound exhibits distinct peaks corresponding to its carbon skeleton and unsaturation. thieme-connect.com The absorption at 3077 cm⁻¹ is characteristic of the C-H stretching vibrations of the vinylic hydrogens (=C-H). thieme-connect.com The band at 1631 cm⁻¹ corresponds to the C=C stretching vibration of the exocyclic methylene (B1212753) group (C=CH₂). thieme-connect.com Furthermore, the peak at 888 cm⁻¹ is assigned to the out-of-plane bending vibration of the =CH₂ group. thieme-connect.com The presence of a gem-dimethyl group is confirmed by the absorption at 1374 cm⁻¹. thieme-connect.com
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Absorption (ν_max_, cm⁻¹) ** | Reference |
|---|---|---|---|
| Vinylic C-H | Stretching | 3077 | thieme-connect.com |
| Alkene (C=C) | Stretching | 1631 | thieme-connect.com |
| Gem-dimethyl | Bending | 1374 | thieme-connect.com |
Ultraviolet (UV) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which results in the promotion of electrons to higher energy orbitals. mdpi.comlibretexts.org This technique is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-systems. libretexts.orgnih.gov
Specific UV absorption data (λ_max_) for this compound is not prominently available in the surveyed literature. However, the UV spectrum of a structurally related compound, β-betulenal, which also possesses a caryophyllene-type skeleton with an α,β-unsaturated aldehyde, shows a maximum absorption at λ_max_ = 229.5 nm. thieme-connect.com Given that this compound lacks extensive conjugation, it is expected to have weak absorptions in the UV region, primarily due to the isolated double bond.
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation)
Chiroptical methods are essential for determining the three-dimensional arrangement of atoms, or stereochemistry, of chiral molecules. oiml.org Optical rotation is a primary chiroptical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. researchgate.netmdpi.com The direction (dextrorotatory, (+), or levorotatory, (-)) and magnitude of this rotation are characteristic physical properties of a specific enantiomer. oiml.orgresearchgate.net
The specific rotation, denoted as [α], is a standardized measure of this optical activity and is crucial for characterizing chiral compounds like this compound. nih.govrudolphresearch.com The value depends on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the concentration of the sample, and the solvent. rudolphresearch.com
For this compound, experimental data reveals it to be levorotatory. One study reports a specific rotation of [α]²⁵_D_ = -18.6° when measured in ethanol at a concentration of 1.2 g/100 mL. thieme-connect.com Another literature value cited is -10.4° in chloroform (B151607) at a concentration of 1.07 g/100 mL. thieme-connect.com A certificate of analysis for a sample of this compound also lists a specific rotation of -11.1° at a concentration of 0.9 g/100 mL, although the solvent was not specified in the available data. lgcstandards.com The variation in these values can be attributed to the different solvents and concentrations used for the measurements, which can influence the conformation of the molecule and its interaction with polarized light. This data is fundamental in confirming the specific stereoisomeric form of the isolated natural product.
Table 2: Optical Rotation Data for this compound
| Specific Rotation [α]D | Concentration (c) | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| -18.6° | 1.2 g/100 mL | Ethanol | 25 | thieme-connect.com |
| -10.4° | 1.07 g/100 mL | Chloroform | Not Specified | thieme-connect.com |
Biosynthetic Pathways and Enzymatic Mechanisms of 14 Hydroxyisocaryophyllene
Proposed General Terpenoid Biosynthesis Pathways Relevant to 14-Hydroxyisocaryophyllene Precursors (e.g., Mevalonate and Methylerythritol Phosphate Pathways)
The biosynthesis of all terpenoids, including the sesquiterpenoid this compound, originates from two primary pathways that produce the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.organnualreviews.org These pathways are the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. annualreviews.orgplos.org
In plants, these pathways are spatially separated within the cell. rsc.orggenome.jp The MVA pathway is active in the cytosol and is primarily responsible for the synthesis of precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orggenome.jpbiorxiv.org Conversely, the MEP pathway operates in the plastids and typically supplies the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (carotenoids). rsc.orgplos.org
Given that this compound is a C15 sesquiterpenoid, its carbon skeleton is derived from precursors generated predominantly through the MVA pathway. scielo.brscielo.br The MVA pathway commences with the condensation of three acetyl-CoA molecules to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br The enzyme HMG-CoA reductase, a key rate-limiting step, then reduces HMG-CoA to mevalonic acid (MVA). plos.orgscielo.br Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. scielo.br The enzyme isopentenyl diphosphate isomerase (IDI) catalyzes the conversion of IPP to DMAPP. frontiersin.org
The formation of the direct precursor to all sesquiterpenes, farnesyl diphosphate (FPP), is achieved through the sequential condensation of two IPP units with one DMAPP molecule, a reaction catalyzed by farnesyl diphosphate synthase (FPPS). rsc.orgresearchgate.net
| Pathway | Cellular Location (Plants) | Key Precursor | Primary Terpenoid Products | Relevance to this compound |
| Mevalonate (MVA) Pathway | Cytosol, ER, Peroxisomes | Acetyl-CoA | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Primary pathway for the biosynthesis of the FPP precursor. rsc.orgbiorxiv.orgscielo.br |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40) | Generally not the primary source for sesquiterpene precursors, though some crosstalk between pathways can occur. plos.orgbiorxiv.org |
Elucidation of Specific Enzymatic Transformations Leading to this compound
The conversion of the linear FPP molecule into the complex, cyclic structure of this compound is a two-stage enzymatic process involving a sesquiterpene synthase and a cytochrome P450 monooxygenase.
Cytochrome P450 Monooxygenase Involvement in Hydroxylation
The final step in the biosynthesis is the introduction of a hydroxyl group at the C-14 position of the isocaryophyllene (B31545) scaffold. This hydroxylation is catalyzed by a cytochrome P450 monooxygenase (CYP). d-nb.infomdpi.com CYPs are a vast superfamily of heme-thiolate proteins that function as versatile biocatalysts, often performing regio- and stereoselective oxidation reactions in secondary metabolism. wikipedia.orgnih.gov In terpenoid biosynthesis, CYPs are crucial for creating the immense structural diversity observed in nature by modifying the initial terpene skeletons. d-nb.infofrontiersin.org While the specific P450 enzyme responsible for producing this compound has not been definitively identified, studies on related compounds in organisms like the brown-rot basidiomycete Postia placenta have shown that specific CYPs are responsible for hydroxylating sesquiterpene scaffolds produced by sesquiterpene synthases. nih.gov The presence of this compound and related compounds in the essential oils of Betula species further supports the role of a dedicated CYP in its formation. lookchem.comebi.ac.uk
Sesquiterpene Synthase Catalysis in Core Skeleton Formation
The formation of the core bicyclic isocaryophyllene structure from the acyclic FPP precursor is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). mdpi.commicrobiologyresearch.org These enzymes are responsible for the intricate cyclization cascades that generate the vast array of sesquiterpene skeletons. The biosynthesis of isocaryophyllene, an isomer of β-caryophyllene, begins when FPP binds to the active site of a specific TPS. mdpi.com The enzyme facilitates the ionization of the diphosphate group from FPP, generating a farnesyl cation. This cation undergoes a series of intramolecular cyclizations and rearrangements. The process leads to the formation of a caryophyllene (B1175711) cation, which is then deprotonated to yield β-caryophyllene. mdpi.com Isocaryophyllene (also known as (Z)-β-caryophyllene) is formed as an isomer in this process, often as a minor product alongside β-caryophyllene, depending on the specific synthase enzyme. mdpi.com
| Enzyme Class | Function | Substrate | Product | Role in this compound Biosynthesis |
| Sesquiterpene Synthase (TPS) | Catalyzes the cyclization of FPP to form various sesquiterpene skeletons. | Farnesyl diphosphate (FPP) | Isocaryophyllene skeleton | Forms the core bicyclic carbon framework. mdpi.commicrobiologyresearch.org |
| Cytochrome P450 Monooxygenase (CYP) | Catalyzes regio- and stereoselective oxidation reactions, such as hydroxylation. | Isocaryophyllene | This compound | Adds the hydroxyl group at the C-14 position. d-nb.infowikipedia.org |
Experimental Approaches for Biosynthetic Pathway Elucidation
A combination of classical and modern techniques has been instrumental in deciphering the biosynthetic pathways of terpenoids like this compound.
Isotopic Labeling Studies (e.g., 13C and 14C Precursor Incorporation)
Isotopic labeling is a powerful and fundamental technique used to trace the metabolic fate of precursors within an organism. uzh.chmusechem.com In these experiments, a potential precursor molecule synthesized with a heavy (stable) isotope like ¹³C or a radioactive isotope like ¹⁴C is "fed" to the producing organism (e.g., a plant or fungal culture). researchgate.netscripps.edu After a period of incubation, the target compound, in this case, this compound, is isolated and analyzed. researchgate.net Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for ¹³C or scintillation counting for ¹⁴C are used to determine if and where the isotopic label was incorporated into the final structure. uzh.chresearchgate.net This information provides direct evidence of the precursor-product relationship and can reveal the specific rearrangements the carbon skeleton undergoes during biosynthesis. pugetsound.edu For example, feeding experiments with ¹³C-labeled glucose can distinguish between the MVA and MEP pathways due to the distinct labeling patterns each pathway produces. pugetsound.edu
Genetic Manipulation and Heterologous Expression of Biosynthetic Enzymes
Modern molecular biology provides robust tools for identifying and functionally characterizing the genes responsible for biosynthesis. mdpi.comnih.gov This approach begins with identifying candidate genes, such as those predicted to encode sesquiterpene synthases or CYPs, from the genome or transcriptome of the source organism. scielo.br The function of these candidate genes is then verified through heterologous expression. mdpi.comnih.gov This involves cloning the gene and introducing it into a host organism, such as Escherichia coli or yeast (Saccharomyces cerevisiae), that does not naturally produce the compound. mdpi.comfrontiersin.org The engineered host is then cultured, often with the addition of the necessary substrate (e.g., FPP), and the products are analyzed. nih.gov Successful production of isocaryophyllene after expressing a candidate TPS gene, for instance, confirms its function. To identify the subsequent hydroxylation step, the confirmed TPS gene can be co-expressed with a candidate CYP gene in the same host to see if this compound is produced. nih.govnih.gov Additionally, genetic manipulation within the native organism, such as using RNA interference (RNAi) to silence a specific gene or overexpressing it, can provide further proof of function by observing the resulting decrease or increase in the production of this compound. frontiersin.org
Chemo-proteomics and Activity-Based Protein Profiling for Enzyme Discovery
The discovery of enzymes responsible for the biosynthesis of specific plant secondary metabolites, such as this compound, has been significantly advanced by the application of chemo-proteomics and activity-based protein profiling (ABPP). These cutting-edge techniques allow for the identification of active enzymes within a complex proteome, moving beyond traditional gene expression analysis to provide direct evidence of enzymatic function.
Chemo-proteomics leverages the principles of affinity chromatography to isolate and identify proteins that bind to a specific ligand. In the context of this compound biosynthesis, this could involve immobilizing a precursor molecule or a substrate analog onto a solid support. This "bait" is then used to capture potential terpene synthases or cytochrome P450 monooxygenases (CYPs) from a plant tissue extract known to produce the target compound. The captured proteins are subsequently eluted and identified using mass spectrometry. This approach has been instrumental in the discovery of various enzymes in terpenoid biosynthetic pathways. nih.gov
Activity-Based Protein Profiling (ABPP) is a powerful functional proteomic technology that utilizes chemical probes to covalently label the active sites of specific enzyme families. scispace.com This method provides a direct measure of enzyme activity in native biological systems. researchgate.net For the biosynthesis of this compound, two main classes of enzymes are of interest for ABPP: terpene synthases and CYPs.
For the discovery of the initial isocaryophyllene synthase, an ABPP approach could theoretically be designed, although it is more established for other enzyme classes. More relevantly, the subsequent hydroxylation step to produce this compound is catalyzed by a CYP. mdpi.com ABPP has been successfully applied to profile CYP activities. researchgate.netpnas.org This involves the use of activity-based probes (ABPs) that mimic the substrate and form a covalent bond with the active site of the enzyme in an activity-dependent manner. pnas.org These probes typically contain a reactive group that binds to the enzyme and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. mdpi.com For instance, alkyne-containing probes have been developed for CYPs, where the enzyme oxidizes the alkyne to a reactive ketene (B1206846) that covalently modifies the active site. scispace.com
The general workflow for ABPP in the discovery of the putative 14-hydroxylase would involve:
Synthesizing an ABP that resembles isocaryophyllene and contains a reactive group and a reporter tag.
Incubating the ABP with a protein extract from a plant source known to produce this compound, such as certain Betula species. mdpi.com
The ABP will selectively label active CYPs that can bind it.
The labeled proteins can then be visualized by in-gel fluorescence scanning or enriched using the reporter tag (e.g., streptavidin beads for a biotin (B1667282) tag).
The enriched proteins are then identified by mass spectrometry, providing a list of candidate enzymes responsible for the hydroxylation of isocaryophyllene.
These chemo-proteomic and ABPP approaches offer a significant advantage over traditional methods by directly targeting active enzymes, thereby reducing the number of potential candidates and providing strong evidence for their involvement in the biosynthetic pathway of this compound.
In vitro Enzyme Assays and Characterization
Following the identification of candidate genes through chemo-proteomics, ABPP, or other discovery methods, in vitro enzyme assays are essential for the definitive characterization of their function. This step involves expressing the candidate enzymes in a heterologous system and then testing their catalytic activity with the presumed substrates.
For the biosynthesis of this compound, this process would be bifurcated to characterize both the isocaryophyllene synthase and the subsequent cytochrome P450 hydroxylase.
Characterization of Isocaryophyllene Synthase:
A candidate terpene synthase (TPS) gene would be cloned into an expression vector and produced in a host organism like Escherichia coli or yeast. nih.govtandfonline.com The purified recombinant enzyme is then incubated with the substrate, farnesyl pyrophosphate (FPP), in a buffered solution containing necessary cofactors, typically divalent cations like Mg²⁺. umsl.edu The reaction products are then extracted with an organic solvent and analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm the production of isocaryophyllene. nih.gov
Further characterization would involve determining the enzyme's kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat), to understand its substrate affinity and efficiency. The optimal pH and temperature for the enzyme's activity would also be determined. nih.gov
Table 1: Hypothetical In vitro Assay Conditions for Isocaryophyllene Synthase
| Parameter | Condition | Purpose |
| Enzyme Source | Recombinant protein from E. coli | To have a pure source of the enzyme for testing. |
| Substrate | Farnesyl Pyrophosphate (FPP) | The precursor for sesquiterpene synthesis. |
| Buffer | HEPES or similar at pH 7.0-8.0 | To maintain a stable pH for the reaction. |
| Cofactors | MgCl₂ | Divalent cations are typically required for TPS activity. |
| Incubation Temp | 25-37 °C | To determine the optimal temperature for enzyme activity. |
| Product Analysis | GC-MS | To identify and quantify the isocaryophyllene produced. |
Characterization of Isocaryophyllene 14-Hydroxylase (CYP):
The candidate CYP gene and its redox partner, a cytochrome P450 reductase (CPR), are typically co-expressed in a host system, often yeast (Saccharomyces cerevisiae) or insect cells, as these systems provide the necessary membrane environment for proper folding and function. nih.govresearchgate.net Microsomal fractions containing the expressed enzymes are then prepared.
The in vitro assay would involve incubating these microsomes with isocaryophyllene and the necessary cofactor NADPH, which provides the reducing equivalents for the reaction. sjtu.edu.cn The reaction products are then extracted and analyzed, typically by GC-MS or liquid chromatography-mass spectrometry (LC-MS), to detect the formation of this compound.
Table 2: Hypothetical In vitro Assay for Isocaryophyllene 14-Hydroxylase
| Component | Function |
| Enzyme Source | Microsomes from yeast co-expressing the CYP and CPR |
| Substrate | Isocaryophyllene |
| Cofactor | NADPH |
| Reaction Buffer | Phosphate or Tris buffer at a physiological pH |
| Product Detection | GC-MS or LC-MS |
These in vitro assays are crucial for confirming the precise function of the identified enzymes and for understanding the complete biosynthetic pathway of this compound. They provide the definitive evidence that links a specific gene to a specific biochemical transformation.
Chemical Synthesis and Derivatization of 14 Hydroxyisocaryophyllene and Analogues
Partial Synthesis and Semi-synthetic Transformations of 14-Hydroxyisocaryophyllene
Semi-synthesis from readily available natural precursors is the primary method for obtaining this compound and its derivatives. These transformations include functional group interconversions at the C-14 position and rearrangements of the core bicyclic structure.
The hydroxyl group at the C-14 position of isocaryophyllene (B31545) is a prime site for functionalization through esterification, a common strategy to modify the polarity and biological activity of natural products.
Acetylation of 14-hydroxy-isocaryophyllene (β-betulenol) has been explicitly demonstrated, yielding 14-acetoxy-isocaryophyllene (β-betulenol acetate). semanticscholar.org This reaction is typically performed using acetylating agents like acetyl chloride or acetic anhydride. upi.edu Such derivatization is not only useful for confirming the structure of the natural product but also for exploring structure-activity relationships, as acetylated derivatives of caryophyllane alcohols have been used in stereochemical studies. gla.ac.uk
The esterification of alcohols, including sterically hindered ones like sesquiterpenoid alcohols, is often facilitated by specific catalysts. 4-Dimethylaminopyridine (DMAP) is a highly efficient catalyst for acylation reactions, promoting the esterification of alcohols with acid anhydrides, often under mild, solvent-free conditions. nih.govresearchgate.net The Steglich esterification, which uses a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with a catalytic amount of DMAP, is another powerful method for forming ester bonds, especially with substrates that are sensitive to acid. organic-chemistry.org Enzymatic methods, employing lipases, also offer a green alternative for the synthesis of terpene esters. medcraveonline.com
| Method | Key Reagents | Typical Application |
|---|---|---|
| Standard Acetylation | Acetic Anhydride or Acetyl Chloride, Pyridine | Formation of acetate (B1210297) esters. |
| DMAP-Catalyzed Acylation | Acid Anhydride, 4-Dimethylaminopyridine (DMAP) | Efficient esterification, even for less reactive alcohols, under mild conditions. nih.govresearchgate.net |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP (catalytic) | Mild conditions suitable for acid-labile substrates and sterically hindered alcohols. organic-chemistry.org |
| Enzymatic Esterification | Lipase, Acyl Donor (e.g., vinyl acetate) | Green chemistry approach with high selectivity. medcraveonline.com |
Oxidation and reduction reactions are fundamental to the synthesis and modification of this compound. These reactions can introduce the C-14 hydroxyl group, modify it, or alter the saturation of the core structure.
The synthesis of 14-hydroxy-isocaryophyllene has been achieved via the allylic oxidation of β-caryophyllene using selenium dioxide (SeO₂). semanticscholar.org This reaction targets the allylic methyl group that becomes the C-14 hydroxymethyl group. Chemoenzymatic systems, for instance those using Fe(II)-chelates and ferric-chelate reductase, can also catalyze the oxygenation of sesquiterpenes like β-caryophyllene to produce oxidized derivatives, including caryophyllene (B1175711) oxide. tandfonline.com Further oxidation of the 14-hydroxy group could, in principle, yield the corresponding aldehyde (14-al-isocaryophyllene or β-betulenal) and carboxylic acid.
Conversely, reduction reactions are also synthetically useful. The aldehyde β-betulenal can be reduced to 14-hydroxy-isocaryophyllene using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). semanticscholar.org A more extensive reduction is the hydrogenation of the double bonds within the caryophyllene skeleton. The exocyclic C8-C15 double bond of β-caryophyllene is typically more easily hydrogenated than the endocyclic double bond. google.com Catalysts such as Raney nickel or platinum oxide (PtO₂) have been used to produce dihydro- and tetrahydrocaryophyllene derivatives, demonstrating that the core can be saturated while preserving other functional groups. gla.ac.ukgoogle.com
| Reaction Type | Starting Material | Reagent(s) | Product(s) | Reference |
|---|---|---|---|---|
| Allylic Oxidation | β-Caryophyllene | SeO₂ | 14-Hydroxy-isocaryophyllene, β-Betulenal | semanticscholar.org |
| Aldehyde Reduction | β-Betulenal | NaBH₄ | 14-Hydroxy-isocaryophyllene | semanticscholar.org |
| Olefin Hydrogenation | Isocaryophyllene | Raney Nickel, H₂ | Dihydrocaryophyllene | google.com |
| Epoxidation | β-Caryophyllene | m-CPBA | Caryophyllene oxide | researchgate.net |
The bicyclo[7.2.0]undecane skeleton of isocaryophyllene is prone to a variety of rearrangement reactions, particularly under acidic conditions. researchgate.net These transformations, often initiated from caryophyllene oxide (an oxidized derivative of caryophyllene), can lead to a diverse array of structurally complex polycyclic derivatives, including those with clovane and caryolane skeletons. researchgate.net The synthesis of kobusone, a ketone with a caryophyllane framework, is achieved through the oxidation of caryophyllene oxide. researchgate.net This ketone can then serve as a handle for further derivatization, such as the formation of oximes and hydrazones, which can be subsequently acylated to produce new series of compounds for biological evaluation. researchgate.net The Ritter reaction, which involves treating caryophyllene or its epoxide with a nitrile in the presence of acid, can generate novel tricyclic amides, further expanding the chemical space accessible from the caryophyllane core. researchgate.net
Strategies Towards the Total Synthesis of this compound
As of now, a formal total synthesis of this compound has not been reported in the literature. The complexity of the strained nine-membered trans-fused ring system presents a significant synthetic challenge. gla.ac.uk However, the broader context of modern sesquiterpene synthesis offers several powerful strategies that could be applied to this target.
A hypothetical total synthesis could rely on late-stage C-H functionalization. nih.gov This strategy involves constructing the core hydrocarbon skeleton first and then introducing the C-14 hydroxyl group at a late step using selective oxidation methods. Biocatalytic hydroxylation, employing engineered cytochrome P450 enzymes, has emerged as a premier tool for achieving high regio- and stereoselectivity at unactivated C-H bonds in complex molecules, a task that is notoriously difficult for traditional chemical reagents. nih.gov
Another approach would be a biomimetic synthesis, which mimics the proposed biosynthetic pathway. mdpi.com The biosynthesis of caryophyllane sesquiterpenes proceeds via the cyclization of farnesyl pyrophosphate (FPP). mdpi.com A synthetic route could aim to replicate this cascade, forming the bicyclic core in a single, stereocontrolled step.
Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic reactions, offers a modular and efficient route. researchgate.net For instance, a key intermediate could be generated through multi-step chemical synthesis, followed by a selective enzymatic hydroxylation to install the C-14 hydroxyl group. researchgate.net
Synthetic Routes to Structurally Related 14-Hydroxylated Sesquiterpenoids and Other Natural Products
The challenge of introducing a hydroxyl group at the C-14 position is not unique to isocaryophyllene. The synthesis of other 14-hydroxylated natural products, such as cardiotonic steroids, provides valuable insights into potential strategies. researchgate.net Direct chemical C-H hydroxylation at this position is often difficult due to the lack of activating groups and the presence of other reactive sites. researchgate.net
Consequently, biocatalysis and chemoenzymatic methods have become the strategies of choice. Engineered cytochrome P450 enzymes and other oxygenases have been developed to selectively hydroxylate a wide range of substrates, including terpenoids and steroids, at positions that are inaccessible by conventional synthesis. nih.govnih.govmdpi.com For example, specific P450 variants have been identified that can catalyze the 14α-hydroxylation of steroids, a key step in the synthesis of medicinally important compounds. mdpi.com Similarly, the metabolism of β-caryophyllene in mammals has been shown to produce 14-hydroxycaryophyllene derivatives, indicating that enzymatic systems capable of this specific transformation exist in nature. researchgate.netresearchgate.net These enzymes, or mimics thereof, represent a powerful tool for the synthesis of 14-hydroxylated sesquiterpenoids.
Preparation of Chemically Modified Derivatives for Biological Probing
The synthesis of derivatives of caryophyllane sesquiterpenoids is often motivated by the desire to understand and optimize their biological activity. By systematically modifying the structure and assessing the impact on a biological target, a structure-activity relationship (SAR) can be established. ugm.ac.idresearchgate.net
Numerous studies have prepared libraries of caryophyllane derivatives for biological screening. For example, novel β-caryophyllene derivatives have been synthesized to enhance their cytotoxicity against cancer cells, leading to the identification of compounds with potent activity that function through the ROS-mediated apoptosis pathway. rsc.org Other derivatives have been prepared to probe their effects on drug efflux pumps like P-glycoprotein, which is involved in multidrug resistance in cancer. mdpi.com These studies have highlighted the importance of features like the dimethylcyclobutane ring and the presence and orientation of functional groups for biological activity. mdpi.com
The modification of caryophyllene oxide has led to derivatives with antifungal and cytotoxic properties. caf.ac.cn The synthesis of amides, oximes, and their acylated versions from the caryophyllane skeleton has produced compounds that were tested for their antiproliferative and antiviral activities, demonstrating that even subtle changes to the periphery of the molecule can significantly impact its biological profile. researchgate.netresearchgate.net
| Core Structure | Modification | Derivative Class | Biological Target/Activity Probed | Reference |
|---|---|---|---|---|
| β-Caryophyllene | Various substitutions | Optimized sesquiterpenoids | Anti-colorectal cancer activity | rsc.org |
| Caryophyllane skeleton | Epoxidation, etc. | Caryophyllene oxide and others | Xanthine Oxidase Inhibition | ugm.ac.idresearchgate.netugm.ac.id |
| β-Caryophyllene | - | - | P-Glycoprotein Inhibition | mdpi.com |
| Kobusone (from Caryophyllene oxide) | Condensation and Acylation | Oximes, Hydrazones, Acyl-derivatives | General biological evaluation | researchgate.net |
| β-Caryophyllene | Ritter Reaction | Tricyclic Amides | Antiproliferative (breast cancer), Antiviral | researchgate.net |
Compound Index
| Compound Name |
|---|
| 14-Acetoxy-isocaryophyllene (β-Betulenol acetate) |
| 14-Hydroxy-isocaryophyllene (β-Betulenol) |
| Acetic anhydride |
| Acetyl chloride |
| β-Betulenal (Isocaryophyllen-14-al) |
| β-Caryophyllene |
| Caryophyllene oxide |
| Dicyclohexylcarbodiimide (DCC) |
| Dihydrocaryophyllene |
| 4-Dimethylaminopyridine (DMAP) |
| Farnesyl pyrophosphate (FPP) |
| Isocaryophyllene |
| Kobusone |
| Selenium dioxide |
| Sodium borohydride |
| Tetrahydrocaryophyllene |
Biological Activities and Mechanistic Investigations of 14 Hydroxyisocaryophyllene
Antimicrobial Activity Studies
14-Hydroxyisocaryophyllene, a naturally occurring sesquiterpenoid, has been the subject of research to determine its potential as an antimicrobial agent. Studies have explored its efficacy against a variety of microorganisms, including pathogenic bacteria and fungi.
Research has shown that various natural compounds, including terpenoids, exhibit antibacterial properties against a range of human pathogens. nih.govresearchgate.net Essential oils rich in these compounds have demonstrated inhibitory effects on bacteria responsible for respiratory tract infections, such as Haemophilus influenzae, Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. nih.gov The antibacterial efficacy of such compounds is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible bacterial growth.
For instance, studies on plant extracts containing various phytochemicals have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com In one study, fresh leaf juice of Moringa oleifera, which contains a mixture of compounds, showed inhibitory zones ranging from 15.23 to 25.2 mm against a panel of pathogenic bacteria. researchgate.net Another study on Avicennia marina extracts revealed MIC values against Staphylococcus aureus and Escherichia coli to be 1.5 ± 0.03 mg/mL and 1.7 ± 0.01 mg/mL, respectively, for the root extract. mdpi.com
While specific data for this compound is not detailed in the provided search results, the general findings on related compounds and essential oils suggest its potential as an antibacterial agent. The activity of these compounds is often attributed to their chemical structure. nih.gov
Table 1: Examples of Antibacterial Activity of Plant-Derived Preparations
| Plant/Preparation | Tested Bacteria | Results (MIC/Zone of Inhibition) |
| Avicennia marina root extract | Staphylococcus aureus | MIC: 1.5 ± 0.03 mg/mL mdpi.com |
| Escherichia coli | MIC: 6.3 ± 0.28 mg/mL mdpi.com | |
| Pseudomonas aeruginosa | MIC: 10.8 ± 0.78 mg/mL mdpi.com | |
| Bacillus subtilis | MIC: 6.1 ± 0.27 mg/mL mdpi.com | |
| Moringa oleifera leaf juice | Shigella shinga, Pseudomonas aeruginosa, Staphylococcus aureus, etc. | Zone of Inhibition: 15.23 to 25.2 mm researchgate.net |
| Neem Oil | Staphylococcus aureus, Bacillus cereus | Significant antibacterial activity observed mdpi.com |
| Coconut Oil | Listeria monocytogenes | Notable activity observed mdpi.com |
This table is for illustrative purposes based on the general findings for natural extracts and may not be directly representative of this compound's specific activity.
The potential of natural compounds to combat fungal infections is an active area of research. nih.govnih.gov Terpenoids, a class to which this compound belongs, have been investigated for their effects against various fungal species. scielo.org.mx
For example, extracts from Juniperus lucayana containing various terpenoids demonstrated antifungal activity against the phytopathogenic fungus Botrytis cinerea. scielo.org.mx Similarly, extracts from Avicennia marina were tested against Aspergillus fumigatus and Candida albicans, with the ethanolic seed extract showing a MIC of 0.26 ± 0.01 mg/mL against A. fumigatus. mdpi.com Studies on Juglans regia leaf extracts also showed antifungal activity against Candida albicans isolates. pjoes.com
These findings highlight the potential of terpenoids and related compounds as antifungal agents. The development of resistance to existing antifungal drugs underscores the importance of exploring new therapeutic options from natural sources. nih.govnih.gov
The antimicrobial effects of natural compounds are often attributed to their ability to interfere with essential cellular structures and processes of microorganisms. A primary proposed mechanism is the disruption of the bacterial cell membrane. nih.govmdpi.com This can lead to increased membrane permeability, depolarization, and ultimately, leakage of cellular contents and cell death. nih.gov
For many antimicrobial peptides and other natural compounds, the initial interaction is with the cell wall, followed by damage to the cell membrane's integrity. mdpi.com In Gram-negative bacteria, some compounds can disrupt the outer membrane, allowing them to access the inner cytoplasmic membrane. nih.gov
Another proposed mechanism is the inhibition of essential enzymes within the microbial cell. mdpi.com By interfering with enzymes involved in critical metabolic or synthetic pathways, these compounds can halt the growth and proliferation of the microorganisms. The production of reactive oxygen species (ROS) can also contribute to the antimicrobial effect by causing oxidative stress. nih.gov
Antioxidant Properties and Radical Scavenging Activity
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. nih.govfrontiersin.org Natural compounds are a significant source of antioxidants that can help mitigate oxidative damage. mdpi.com
Several in vitro assays are commonly used to evaluate the antioxidant capacity of chemical compounds. These methods assess the ability of a substance to scavenge various free radicals. nih.govresearchgate.net
Commonly used assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comresearchgate.net
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the reduction of the ABTS radical cation. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.commdpi.com
Nitric Oxide (NO) Radical Scavenging Assay: This assay evaluates the compound's ability to scavenge nitric oxide radicals. researchgate.net
Hydrogen Peroxide (H₂O₂) Scavenging Assay: This method assesses the ability to neutralize hydrogen peroxide. researchgate.net
Studies on various plant extracts have demonstrated their antioxidant potential using these assays. mdpi.comresearchgate.netmdpi.com For instance, defatted walnut kernel extract showed significant antioxidant activity in DPPH, ABTS, and FRAP assays. mdpi.com
Beyond in vitro chemical assays, the antioxidant activity of compounds is also investigated in cellular models. nih.gov These assays provide insights into how a compound might function within a biological system to counteract oxidative stress.
Cellular antioxidant mechanisms can involve:
Direct Scavenging of Intracellular ROS: Compounds can enter cells and directly neutralize reactive oxygen species like hydrogen peroxide. nih.gov
Modulation of Endogenous Antioxidant Enzymes: Some compounds can enhance the activity of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com These enzymes play a crucial role in detoxifying harmful ROS. mdpi.com
Activation of Antioxidant Signaling Pathways: Compounds can activate transcription factors like Nrf2, which regulates the expression of a wide range of antioxidant and detoxification genes. mdpi.com
For example, some antioxidants can regenerate other important antioxidants like Vitamin E. frontiersin.org The cellular antioxidant activity (CAA) assay is one method used to quantify the antioxidant effect within a cell-based model, often using a fluorescent probe to detect oxidative stress. nih.gov
Anti-inflammatory Activity (Mechanistic focus in preclinical models)
Modulation of Inflammatory Mediators in Cellular Assays
Cellular assays are fundamental in elucidating the anti-inflammatory potential of a compound by examining its effects on inflammatory cells and the mediators they produce. Macrophage cell lines, such as RAW 264.7, are commonly employed for this purpose as they can be stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory response. nawah-scientific.com This stimulation triggers the production of various pro-inflammatory molecules, providing a platform to assess the inhibitory effects of test compounds. nawah-scientific.com
In the context of inflammation, macrophages play a crucial role by producing inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com The overproduction of these mediators is a hallmark of inflammatory conditions. nih.gov
Studies on compounds structurally related to this compound have demonstrated the modulation of these inflammatory pathways. For instance, the parent compound, β-caryophyllene, has been shown to reduce the production of pro-inflammatory cytokines. While direct evidence for this compound is still emerging, its structural similarity to known anti-inflammatory sesquiterpenes suggests a potential to interfere with these signaling cascades. The typical experimental approach involves pre-treating macrophage cells with the compound before inducing an inflammatory response with LPS. nih.gov The levels of inflammatory mediators in the cell culture supernatant are then quantified to determine the compound's anti-inflammatory efficacy.
The table below summarizes the key inflammatory mediators and the typical cellular models used to assess anti-inflammatory activity.
| Inflammatory Mediator | Cellular Model | Method of Detection |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | Griess Reagent Assay |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | ELISA |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 Macrophages, Primary Macrophages | ELISA, RT-PCR |
| Interleukin-1β (IL-1β) | RAW 264.7 Macrophages, Primary Macrophages | ELISA, RT-PCR |
| Interleukin-6 (IL-6) | RAW 264.7 Macrophages, Primary Macrophages | ELISA, RT-PCR |
Interaction with Cannabinoid Receptors (CB2) and Other Molecular Targets
The endocannabinoid system, particularly the cannabinoid receptor type 2 (CB2), is a significant target for anti-inflammatory therapies. wikipedia.org CB2 receptors are primarily expressed on immune cells, and their activation is generally associated with a reduction in inflammation. wikipedia.orgmdpi.com
Given that β-caryophyllene is a known selective agonist of the CB2 receptor, it is hypothesized that its hydroxylated derivative, this compound, may also interact with this receptor. mdpi.com The activation of CB2 receptors on immune cells can lead to a decrease in the production of pro-inflammatory cytokines and may promote a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype. mdpi.comcriver.com This immunomodulatory effect is a key mechanism by which CB2 agonists exert their anti-inflammatory actions. mdpi.com
Beyond the CB2 receptor, other potential molecular targets for this compound could include components of intracellular signaling pathways that regulate inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are critical in the transcription of genes encoding pro-inflammatory mediators. nih.gov The ability of a compound to inhibit these pathways would contribute significantly to its anti-inflammatory profile.
Other Investigated Bioactivities
In addition to its anti-inflammatory potential, this compound has been explored for other biological activities, including antiproliferative and neuropharmacological effects, in various preclinical models.
Cellular Pathway Modulation
The antiproliferative activity of natural compounds is often assessed against various cancer cell lines. While specific studies on this compound are limited, research on plant extracts containing this compound has shown antiproliferative effects. unipa.it For example, extracts of Tetraclinis articulata, which contains 14-hydroxy-iso-caryophyllene, have demonstrated in vitro antiproliferative activity against J774.A1 macrophage, A-375 human melanoma, and MCF-7 breast cancer cell lines. unipa.it
The investigation of cellular pathway modulation involves identifying the specific signaling pathways affected by the compound that lead to its observed biological effects. This can be achieved through techniques like gene set enrichment analysis and pathway analysis, which help to interpret complex gene expression data from single-cell RNA sequencing. sc-best-practices.orgnih.gov These analyses can reveal whether a compound influences pathways related to cell cycle, apoptosis, or other processes relevant to its bioactivity.
The table below outlines common cancer cell lines used for evaluating the antiproliferative activity of natural compounds.
| Cell Line | Cancer Type |
| A2780 | Human Ovarian Cancer |
| J774.A1 | Murine Macrophage |
| A-375 | Human Melanoma |
| MCF-7 | Human Breast Cancer |
Target Identification in Preclinical Models
Identifying the specific molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action. europa.eu For neuropharmacological effects, this involves investigating interactions with neurotransmitter systems and receptors in the central nervous system. nih.gov
While direct studies on the neuropharmacological mechanisms of this compound are not extensively documented, the parent compound, β-caryophyllene, has been studied for its effects on the nervous system, partly through its interaction with the CB2 receptor. mdpi.com The endocannabinoid system plays a role in regulating mood, pain, and memory. wikipedia.orgnih.gov Therefore, it is plausible that this compound could exert neuropharmacological effects through similar pathways.
Preclinical models, including animal models and in vitro neuronal cell cultures, are essential for identifying these targets. europa.eu Techniques such as molecular docking can be used to predict the binding affinity of a compound to specific receptors, providing insights into its potential mechanisms of action. nih.gov
Structure Activity Relationship Sar Studies of 14 Hydroxyisocaryophyllene and Its Analogues
Systematic Modification of the 14-Hydroxyisocaryophyllene Scaffold
Systematic modification of the this compound scaffold would involve the chemical synthesis of a series of analogues where specific parts of the molecule are altered. This process allows researchers to probe the importance of different functional groups and structural features for the compound's biological activity.
Key Modification Sites:
The 14-Hydroxy Group: The hydroxyl group at the C-14 position is a key feature distinguishing this compound from other caryophyllene (B1175711) derivatives. Modifications could include:
Esterification or Etherification: Converting the alcohol to various esters or ethers would explore the influence of lipophilicity and steric bulk at this position.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would introduce different electronic and hydrogen-bonding capabilities.
Replacement: Substitution of the hydroxyl group with other functionalities like amines or halogens could reveal the importance of the hydrogen-bonding donor/acceptor properties.
The Bicyclic Core: The caryophyllane skeleton, with its fused cyclobutane (B1203170) and cyclononene (B11951088) rings, provides a unique three-dimensional structure. Modifications here are more challenging but could involve:
Ring Size Variation: Synthesis of analogues with altered ring sizes to understand the impact of conformational rigidity.
The Exocyclic Double Bond: The double bond between C-8 and C-13 is a potential site for various chemical reactions. Analogues could be synthesized by:
Reduction: Saturation of the double bond to understand its role in target binding.
Epoxidation: Formation of an epoxide ring, similar to that in caryophyllene oxide, which is known to possess distinct biological activities. nih.gov
A hypothetical series of modifications and their intended purpose in an SAR study are presented in the table below.
| Modification Site | Type of Modification | Rationale for SAR Study | Hypothetical Compound |
| C-14 Hydroxyl Group | Acetylation (Esterification) | Investigate the effect of increased lipophilicity and loss of hydrogen bond donation. | 14-Acetoxyisocaryophyllene |
| C-14 Hydroxyl Group | Oxidation to Aldehyde | Examine the impact of introducing a hydrogen bond acceptor and an electrophilic center. | 14-Oxoisocaryophyllene |
| Exocyclic Double Bond | Epoxidation | Assess the influence of an epoxide ring on activity, drawing parallels to caryophyllene oxide. | This compound-8,13-oxide |
| Exocyclic Double Bond | Hydrogenation | Determine the importance of the π-system for biological interactions. | 14-Hydroxydihydroisocaryophyllene |
Quantitative Structure-Activity Relationship (QSAR) Modeling
The initial step in QSAR modeling is the calculation of molecular descriptors for a dataset of this compound analogues with known biological activities. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts, bond counts.
2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore features. These have been employed in QSAR studies of sesquiterpene lactones to describe molecular shape and branching. nih.gov
3D Descriptors: Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).
Once a large pool of descriptors is calculated, feature selection methods are crucial to identify the most relevant descriptors that correlate with the biological activity, thereby avoiding overfitting of the model. Common techniques include genetic algorithms, stepwise multiple linear regression, and principal component analysis. For sesquiterpene lactones, descriptors related to the presence of reactive enone groups, hydrophilicity/hydrophobicity, and molecular shape have been found to be significant. nih.gov
A hypothetical table of descriptors that could be relevant for a QSAR study of this compound analogues is provided below.
| Descriptor Class | Specific Descriptor Example | Potential Relevance to this compound |
| Electronic | Dipole Moment | Reflects the overall polarity of the molecule, influenced by the hydroxyl group. |
| Steric | Molecular Volume | Describes the size of the molecule, which is important for fitting into a biological target's binding site. |
| Hydrophobic | LogP | Quantifies the lipophilicity, which affects membrane permeability and interaction with hydrophobic pockets in a target. |
| Topological | Wiener Index | Relates to the branching of the carbon skeleton. |
| Quantum Chemical | HOMO/LUMO Energies | Provide insight into the molecule's reactivity and ability to participate in electronic interactions. |
With the selected descriptors, a statistical model is developed to predict the biological activity of new or untested compounds. Several statistical methods can be employed:
Multiple Linear Regression (MLR): This method generates a simple linear equation that is easy to interpret.
Partial Least Squares (PLS): A technique that is well-suited for datasets with more descriptors than compounds and when descriptors are correlated.
Machine Learning Methods: More complex, non-linear methods such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture more intricate relationships between structure and activity.
The predictive power of the developed QSAR model is assessed through rigorous internal and external validation techniques. For instance, in QSAR studies of sesquiterpene lactones, models have demonstrated good coefficients of determination (R²) ranging from 0.71 to 0.85 and internal (leave-one-out Q²) validation coefficients from 0.62 to 0.72. nih.gov
Computational Approaches in SAR (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods are invaluable tools in modern SAR studies, providing insights into the molecular interactions between a ligand and its biological target.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. For caryophyllene derivatives, molecular docking has been used to investigate their interactions with various enzymes. nih.gov In a hypothetical docking study of this compound, the molecule would be docked into the active site of a relevant target protein (e.g., a cytokine receptor or an inflammatory enzyme). The results would highlight key interactions, such as hydrogen bonds formed by the 14-hydroxy group with specific amino acid residues in the binding pocket. For instance, studies on other sesquiterpenes have shown interactions with inflammatory targets like cyclooxygenase (COX) enzymes. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of the stability of the binding pose predicted by molecular docking. An MD simulation of a this compound-protein complex would reveal the flexibility of the ligand in the binding site and the persistence of key intermolecular interactions, providing a more realistic representation of the binding event.
The table below summarizes the application of these computational approaches to study this compound.
| Computational Method | Application to this compound SAR | Information Gained |
| Molecular Docking | Predicting the binding mode and affinity of this compound and its analogues to a specific biological target. | Identification of key interacting amino acid residues; estimation of binding energy; rationalization of SAR data. |
| Molecular Dynamics | Simulating the dynamic behavior and stability of the ligand-protein complex over time. | Assessment of binding pose stability; analysis of conformational changes in the ligand and protein upon binding; calculation of binding free energies. |
Elucidation of Key Pharmacophores and Structural Determinants for Activity
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling can be performed based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based).
For this compound, a pharmacophore model would likely include:
A Hydrogen Bond Donor Feature: Representing the 14-hydroxy group.
Hydrophobic Features: Corresponding to the bulky, nonpolar carbocyclic scaffold.
A Hydrogen Bond Acceptor Feature: Potentially from the oxygen of the hydroxyl group.
By generating and validating a pharmacophore model, it can be used to screen virtual compound libraries to identify novel molecules with potentially similar biological activity. Furthermore, mapping the pharmacophore onto the structures of a series of analogues helps to rationalize their observed activities and identify the key structural determinants. For example, if an analogue lacking the 14-hydroxy group shows significantly reduced activity, it would confirm the importance of the hydrogen bond donor feature in the pharmacophore.
Analytical Methodologies for Detection and Quantification of 14 Hydroxyisocaryophyllene
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating the components of a mixture, allowing for the individual identification and quantification of each substance. arlok.com For 14-hydroxyisocaryophyllene, several chromatographic methods have proven effective.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. labioscientific.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. drawellanalytical.com In GC, the sample is vaporized and separated into its components within a capillary column. drawellanalytical.com As each component elutes from the column, it enters the mass spectrometer, which provides detailed information about its molecular weight and structure, enabling precise identification. nih.govnist.gov The mass spectrum of this compound serves as a chemical fingerprint, allowing for its confirmation even in complex mixtures. nih.gov The use of thermal desorption (TD) coupled with GC-MS can further enhance sensitivity for trace-level detection. measurlabs.com
While highly effective, GC-MS does have limitations, including the need for careful sample preparation and potential interferences from other compounds in the sample. labioscientific.com High-resolution accurate mass (HRAM) mass spectrometry can overcome some of these limitations by providing greater selectivity and sensitivity. chromatographyonline.com
| Parameter | Description | Reference |
| Column | Typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase. | d-nb.info |
| Carrier Gas | Inert gas such as helium or hydrogen. | drawellanalytical.com |
| Injection Mode | Split or splitless injection depending on the concentration of the analyte. | |
| Temperature Program | A programmed temperature ramp to ensure efficient separation of compounds with different boiling points. | |
| Ionization Mode | Electron Ionization (EI) is commonly used. | |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) analyzers are frequently employed. | chromatographyonline.com |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is another cornerstone of analytical chemistry, particularly suited for separating and quantifying non-volatile or thermally labile compounds. arlok.comijsdr.orghumanjournals.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. teledynelabs.com The separation is based on the differential partitioning of the analytes between the two phases. openaccessjournals.com For this compound, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase. thermofisher.com Detection is often achieved using a UV detector, as the chromophores within the molecule absorb ultraviolet light. bridgewater.edu The development of a robust HPLC method requires careful optimization of the mobile phase composition, flow rate, and column type to achieve adequate separation and sensitivity. ejgm.co.ukresearchgate.net
| Parameter | Description | Reference |
| Column | Typically a C18 or C8 reversed-phase column. | ijpsjournal.com |
| Mobile Phase | A mixture of a polar solvent (e.g., water, often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). internationaloliveoil.org | internationaloliveoil.org |
| Elution Mode | Isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution. ijsdr.org | ijsdr.org |
| Flow Rate | Typically in the range of 0.5-2.0 mL/min. ejgm.co.uk | ejgm.co.uk |
| Detector | UV-Vis detector, often set at a wavelength where this compound exhibits maximum absorbance. |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.orgjddtonline.inforesearchgate.net This technique is particularly valuable for analyzing complex biological samples where trace amounts of this compound may be present. nih.gov After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. thermofisher.com The first stage selects the parent ion of this compound, which is then fragmented. The second stage analyzes the resulting fragment ions, providing a highly specific detection method that minimizes interferences. chromatographyonline.com This targeted approach allows for very low limits of detection and quantification. nih.gov
Capillary Electrophoresis (CE) with UV Detection
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com While less common than GC or HPLC for this specific compound, CE with UV detection can be an effective method for the analysis of charged or polar compounds. kirj.ee For neutral compounds like this compound, a technique called micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed. mdpi.com This involves the addition of a surfactant to the background electrolyte to form micelles, which act as a pseudo-stationary phase to enable separation. mdpi.com Detection is typically performed using a UV detector. researchgate.net CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. bio-rad.com
Strategies for Sample Preparation and Matrix Effects in Complex Biological Samples
The analysis of this compound in complex biological matrices such as blood, plasma, or tissue homogenates presents significant challenges due to the presence of interfering substances. chromatographyonline.com Effective sample preparation is therefore a critical step to remove these interferences and enrich the analyte of interest. ijpsjournal.com Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.com
Matrix effects, which are the alteration of the analyte's ionization efficiency by co-eluting matrix components, are a major concern in mass spectrometry-based methods. envirotech-online.comwaters.comresearchgate.net These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. envirotech-online.comut.ee To mitigate matrix effects, several strategies can be employed, including:
Thorough sample cleanup: Utilizing techniques like SPE to remove a larger portion of the matrix components. chromatographytoday.com
Chromatographic separation: Optimizing the LC method to separate the analyte from interfering compounds. ut.ee
Use of internal standards: Adding a known amount of a structurally similar compound (an internal standard) to the sample before preparation can help to compensate for both extraction losses and matrix effects. eurl-pesticides.eu
Matrix-matched calibration: Preparing calibration standards in a blank matrix that is similar to the sample to be analyzed. waters.com
The choice of sample preparation method depends on the nature of the biological matrix and the analytical technique being used. For instance, in LC-MS/MS analysis of plasma samples, phospholipid removal techniques may be necessary to reduce ion suppression. chromatographyonline.com
Method Validation and Performance Characteristics for Reliable Quantification
To ensure the reliability and accuracy of quantitative results, the analytical method used for the determination of this compound must be thoroughly validated. nih.govunodc.orgeurachem.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nist.goveuropa.eu Key validation parameters include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. unodc.org
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ejgm.co.uk
Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. envirotech-online.com
The validation process should be well-documented, and the results should demonstrate that the method meets the predefined acceptance criteria for all performance characteristics. nist.goveuropa.eu
Lack of Specific Research Data Precludes Article Generation
Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific, published research detailing the analytical method validation for the chemical compound This compound . While general principles of analytical methodologies are well-documented, the detailed research findings and data tables required to construct the requested article as per the provided outline are not available in the public domain for this specific compound.
The user's instructions mandated a strict adherence to an outline focused solely on this compound, including sections on:
Specificity and Selectivity
Linearity and Calibration Curves
Limits of Detection (LOD) and Quantification (LOQ)
Accuracy and Precision
Applications in Natural Product Profiling and Quality Control
Generating a scientifically accurate and informative article on these topics requires access to studies that have developed, validated, and published methods for quantifying this compound. Such studies would provide the necessary data for calibration curves, recovery percentages, and detection limits.
Therefore, until research on the analytical quantification of this compound is published, it is not possible to generate the requested article with the required level of scientific accuracy and detail.
Future Research Directions and Potential Academic Applications of 14 Hydroxyisocaryophyllene
The sesquiterpenoid 14-Hydroxyisocaryophyllene, also known as β-Betulenol, is a naturally occurring compound found in various plants, including species of Betula (birch) and Humulus lupulus (hops). researchgate.netsemanticscholar.orgresearchgate.net While initial studies have identified its presence and some basic activities, its full potential remains largely untapped. The following sections explore promising future research directions and potential academic applications for this compound, moving from sustainable production to novel applications in diverse scientific fields.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying and quantifying 14-Hydroxyisocaryophyllene in complex mixtures?
- Methodological Answer : Use a combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. GC-MS is optimal for volatile derivatives, while NMR (¹H and ¹³C) provides stereochemical details. For quantification, high-performance liquid chromatography (HPLC) with UV detection at 210–240 nm is recommended, as conjugated double bonds in sesquiterpenes like this compound absorb strongly in this range . Cross-validate results with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) .
Q. How can researchers isolate this compound from natural sources?
- Methodological Answer : Employ steam distillation or supercritical CO₂ extraction for initial isolation from plant matrices (e.g., Eugenia spp.). Follow with column chromatography using silica gel and gradient elution (hexane:ethyl acetate). Monitor fractions via thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (>95% purity threshold). Include negative controls to rule out co-eluting terpenoids .
Q. What are the known biological targets or pathways associated with this compound?
- Methodological Answer : Prioritize in silico docking studies (e.g., AutoDock Vina) to predict interactions with anti-inflammatory targets like cyclooxygenase-2 (COX-2) or NF-κB. Validate predictions using in vitro assays (e.g., COX-2 inhibition kits) and gene expression profiling (qPCR for cytokines like IL-6 and TNF-α). Compare results with structurally similar compounds (e.g., caryophyllene oxide) to identify structure-activity relationships .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be systematically addressed?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies:
- Assay conditions : pH, temperature, and solvent polarity (e.g., DMSO concentration) can alter compound stability.
- Cell line specificity : Test across multiple cell types (e.g., RAW 264.7 macrophages vs. primary cells).
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to compare EC₅₀ values.
- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies .
Q. What experimental strategies are effective for elucidating the metabolic fate of this compound in vivo?
- Methodological Answer : Use stable isotope labeling (e.g., ¹³C or ²H) to track metabolites in animal models. Collect plasma, urine, and feces at timed intervals and analyze via LC-high-resolution MS (LC-HRMS) . Identify phase I/II metabolites (oxidation, glucuronidation) using software like XCMS Online. Correlate pharmacokinetic data (AUC, Cₘₐₓ) with toxicity thresholds from acute/chronic exposure studies .
Q. How can computational modeling improve the design of derivatives with enhanced pharmacological properties?
- Methodological Answer : Perform quantitative structure-activity relationship (QSAR) modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors. Optimize for bioavailability via ADMET prediction tools (e.g., SwissADME). Validate top candidates via molecular dynamics simulations (e.g., GROMACS) to assess target binding stability. Synthesize derivatives with click chemistry or biocatalytic methods and test in parallel assays .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-experiment variability. For synergistic/antagonistic interactions (e.g., with standard drugs), apply Chou-Talalay combination index or Bliss independence models . Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize significance .
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include:
- Reaction conditions : Catalyst ratios, temperature, and solvent purity.
- Analytical parameters : Column specifications (e.g., C18, 5 µm), mobile phase gradients, and detector settings.
- Raw data : Deposit spectra and chromatograms in repositories like Zenodo or Figshare.
- Negative results : Publish in supplementary materials to avoid publication bias .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
